molecular formula C6H14Cl2N2 B8084927 (3-methyl-3-azoniabicyclo[3.1.0]hexan-1-yl)azanium;dichloride

(3-methyl-3-azoniabicyclo[3.1.0]hexan-1-yl)azanium;dichloride

Cat. No.: B8084927
M. Wt: 185.09 g/mol
InChI Key: IKIRYYXUMGZSBT-UHFFFAOYSA-N
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Description

The compound with the identifier “(3-methyl-3-azoniabicyclo[3.1.0]hexan-1-yl)azanium;dichloride” is a chemical entity cataloged in various chemical databases. It is known for its unique structure and properties, which make it of interest in several scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3-methyl-3-azoniabicyclo[3.1.0]hexan-1-yl)azanium;dichloride involves specific synthetic routes that require precise reaction conditions. These methods typically involve multi-step organic synthesis, where each step must be carefully controlled to ensure the desired product is obtained. The exact synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature or patents.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3-methyl-3-azoniabicyclo[3.1.0]hexan-1-yl)azanium;dichloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can result in the formation of new functional groups.

    Reduction: This reaction involves the gain of electrons and can lead to the conversion of functional groups to more reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. Each reaction can yield different products, which can be further analyzed and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

(3-methyl-3-azoniabicyclo[3.1.0]hexan-1-yl)azanium;dichloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in organic synthesis.

    Biology: It may be used in studies involving biochemical pathways and molecular interactions.

    Industry: It can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (3-methyl-3-azoniabicyclo[3.1.0]hexan-1-yl)azanium;dichloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

(3-methyl-3-azoniabicyclo[3.1.0]hexan-1-yl)azanium;dichloride can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • CID 2632
  • CID 6540461
  • CID 5362065
  • CID 5479530

Uniqueness

The uniqueness of this compound lies in its specific structure and properties, which may offer advantages over similar compounds in certain applications. Comparative studies can help identify these unique features and potential benefits.

Properties

IUPAC Name

(3-methyl-3-azoniabicyclo[3.1.0]hexan-1-yl)azanium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c1-8-3-5-2-6(5,7)4-8;;/h5H,2-4,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIRYYXUMGZSBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+]1CC2CC2(C1)[NH3+].[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[NH+]1CC2CC2(C1)[NH3+].[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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